1H-1,2,3-triazol-1-amine

Description

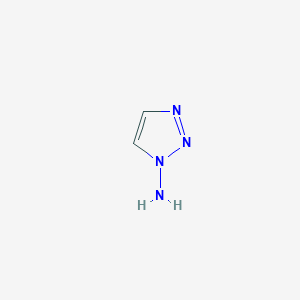

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-6-2-1-4-5-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSUGQWRVNRJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396939 | |

| Record name | 1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-14-5 | |

| Record name | 1H-1,2,3-Triazol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Amino-1,2,3-Triazole from Glyoxal Bishydrazone

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-amino-1,2,3-triazole, a valuable heterocyclic compound in medicinal chemistry and materials science. The described two-step synthesis commences with the formation of glyoxal bishydrazone from glyoxal and hydrazine, followed by an oxidative cyclization to yield the target triazole. This document elucidates the underlying chemical principles, offers a validated, step-by-step methodology, and discusses critical process parameters. It is intended for researchers, chemists, and professionals in drug development seeking a practical and robust method for preparing this important molecular scaffold.

Introduction: The Significance of the 1-Amino-1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, recognized for its exceptional stability, unique electronic properties, and ability to engage in hydrogen bonding.[1][2][3] These heterocycles are considered privileged structures, appearing in a wide array of pharmacologically active compounds, including antiviral, anticancer, and antibacterial agents.[1][4][5] The 1,2,3-triazole moiety often acts as a bioisostere for amide bonds, enhancing the metabolic stability and pharmacokinetic profiles of peptide-based drug candidates.[6]

The addition of an amino group at the N1 position, yielding 1-amino-1,2,3-triazole, further expands the synthetic utility of this scaffold. This functional group serves as a versatile handle for subsequent chemical modifications, allowing for the construction of more complex, nitrogen-rich molecules, including advanced energetic materials and novel pharmaceutical agents.[7] The synthesis route starting from readily available glyoxal offers an efficient and direct pathway to this valuable intermediate.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 1-amino-1,2,3-triazole from glyoxal is a two-step process. The causality behind this strategy lies in the sequential formation of a key intermediate, glyoxal bishydrazone, which possesses the requisite N-N-C-C-N-N backbone that can be readily cyclized.

Step 1: Formation of Glyoxal Bishydrazone This step involves a classical condensation reaction. The carbonyl groups of glyoxal react with the nucleophilic amino groups of hydrazine hydrate. The reaction typically proceeds rapidly to form the highly symmetrical glyoxal bishydrazone. This intermediate is the foundational precursor for the subsequent cyclization.

Step 2: Oxidative Cyclization The core of the synthesis is the oxidative cyclization of glyoxal bishydrazone. This transformation requires an oxidizing agent to facilitate the formation of the aromatic triazole ring. Several oxidizing systems have been proven effective, with manganese dioxide (MnO₂) and hydrogen peroxide in the presence of a transition metal catalyst being the most common.[8][9][10] The mechanism involves the removal of hydrogen atoms, leading to the formation of two new nitrogen-nitrogen bonds and the consequential closure of the five-membered triazole ring. The choice of oxidant is critical; it must be potent enough to effect the cyclization but selective enough to avoid over-oxidation or decomposition of the product. Activated manganese dioxide is often preferred for its reliability and high yields.[8][9]

Caption: Overall workflow for the synthesis of 1-amino-1,2,3-triazole.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including specific characterization checkpoints to confirm the identity and purity of the intermediate and final product.

3.1 Materials and Reagents

-

Glyoxal (40% aqueous solution)

-

Hydrazine hydrate (80% or higher)

-

Activated Manganese Dioxide (MnO₂)

-

Ethanol (95% or absolute)

-

Acetonitrile

-

Deionized Water

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

3.2 Step 1: Synthesis of Glyoxal Bishydrazone

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of ethanol. Cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: While stirring vigorously, slowly add 14.5 g (0.1 mol) of 40% aqueous glyoxal solution. Subsequently, add 12.5 g (0.2 mol) of 80% hydrazine hydrate dropwise, ensuring the temperature remains below 10 °C. The bishydrazone will begin to precipitate as a white solid.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, followed by 1 hour at room temperature.

-

Isolation: Isolate the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2x25 mL) and then with cold ethanol (2x20 mL).

-

Drying: Dry the product under vacuum to a constant weight. The expected yield of glyoxal bishydrazone is typically high (>90%).

-

Validation: Confirm the structure via ¹H NMR and IR spectroscopy before proceeding.

3.3 Step 2: Oxidative Cyclization to 1-Amino-1,2,3-triazole

-

Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, suspend 8.6 g (0.1 mol) of the dried glyoxal bishydrazone in 200 mL of acetonitrile.

-

Oxidant Addition: To the stirred suspension, add activated manganese dioxide (MnO₂). The optimal amount has been reported to be a 2.8 molar equivalent relative to the bishydrazone.[8][9] This corresponds to approximately 24.2 g (0.28 mol) of MnO₂.

-

Reaction: Heat the mixture to reflux (approx. 80-82 °C) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 to 3 hours.[8][9]

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the manganese solids by filtration through a pad of celite, washing the filter cake with acetonitrile (3x30 mL).

-

Isolation: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification & Validation: The crude 1-amino-1,2,3-triazole can be purified by recrystallization from acetonitrile to achieve high purity (>96%).[8][9] The final structure should be confirmed by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][11]

Process Parameters and Optimization

The success of this synthesis hinges on careful control of key parameters. The following table summarizes the critical variables and their typical values, primarily based on the manganese dioxide oxidation method.[8][9]

| Parameter | Step 1: Bishydrazone Formation | Step 2: Oxidative Cyclization | Causality & Field Insights |

| Stoichiometry | Glyoxal : Hydrazine (1 : 2) | Bishydrazone : MnO₂ (1 : 2.8) | Excess hydrazine ensures complete reaction of glyoxal. The molar ratio of MnO₂ is critical; insufficient oxidant leads to incomplete conversion, while excess can promote side reactions.[8][9] |

| Temperature | 0 - 10 °C | Reflux (~80 °C) | The initial condensation is exothermic; low temperature controls the reaction rate and minimizes side products. Reflux provides the necessary activation energy for the oxidative cyclization. |

| Reaction Time | ~1.5 hours | ~2.5 hours | Reaction times should be monitored (e.g., by TLC) to ensure completion and avoid potential product degradation from prolonged heating.[8][9] |

| Solvent | Ethanol/Water | Acetonitrile | Ethanol is a good medium for the condensation. Acetonitrile is an excellent choice for the cyclization due to its suitable boiling point and ability to suspend reagents effectively. |

| Typical Yield | >90% | ~78% | High yields are achievable with careful execution. The purification step (recrystallization) is crucial for obtaining a high-purity final product.[8][9] |

Safety Considerations

-

Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Manganese Dioxide: While relatively stable, MnO₂ is a strong oxidizing agent. Avoid contact with combustible materials.

-

Solvents: Acetonitrile and ethanol are flammable. Ensure all heating is performed using heating mantles or oil baths, and keep away from open flames.

Conclusion

The synthesis of 1-amino-1,2,3-triazole from glyoxal bishydrazone is a reliable and efficient method for accessing a key building block in chemical and pharmaceutical research. The two-step process, involving a high-yielding condensation followed by a robust oxidative cyclization, provides good overall yields. By understanding the mechanistic underpinnings and carefully controlling the experimental parameters outlined in this guide, researchers can confidently produce high-purity 1-amino-1,2,3-triazole for a wide range of synthetic applications.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1-amino-1, 2, 3-triazole - Beijing Institute of Technology [pure.bit.edu.cn]

- 9. Synthesis of 1-amino-1,2,3-triazole [energetic-materials.org.cn]

- 10. US5728841A - Process for preparing 1-amino-1,2,3-triazole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-1,2,3-Triazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

1H-1,2,3-triazol-1-amine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile 1,2,3-triazole core, the addition of an N-amino group introduces unique electronic properties and potential for diverse functionalization, making it a valuable scaffold in the design of novel pharmaceuticals and energetic materials. A thorough understanding of its structural and electronic characteristics is paramount for its application and development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the interpretation of its spectral data and the experimental protocols for its analysis.

The structural elucidation of this compound relies on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous confirmation of the molecule's identity and purity. This guide will delve into the theoretical underpinnings of each technique as they apply to this specific molecule and provide practical guidance for obtaining and interpreting high-quality spectra.

Synthesis of this compound

A validated method for the synthesis of this compound involves a two-step process starting from glyoxal. The initial step is the formation of glyoxal bishydrazone, which is then subjected to oxidative cyclization.

A reported synthesis of 1-amino-1,2,3-triazole involves the oxidation of glyoxal bishydrazone, which is synthesized from glyoxal and aqueous hydrazine[1]. The subsequent oxidation of glyoxal bishydrazone with activated manganese dioxide yields 1-amino-1,2,3-triazole[1]. The purity of the final product can be enhanced through crystallization from acetonitrile[1].

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Glyoxal Bishydrazone

-

In a reaction vessel, cool a solution of glyoxal in water to 0-5 °C.

-

Slowly add an aqueous solution of hydrazine hydrate while maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Collect the precipitated glyoxal bishydrazone by filtration, wash with cold water, and dry under vacuum.

Step 2: Oxidative Cyclization to this compound

-

Suspend the synthesized glyoxal bishydrazone in a suitable solvent, such as dichloromethane or acetonitrile.

-

Add activated manganese dioxide to the suspension in portions. The optimal reported ratio is 2.8 times the amount of manganese dioxide to glyoxal bishydrazone[1].

-

Stir the reaction mixture at room temperature for approximately 2.5 hours[1].

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from acetonitrile to yield the final product with high purity[1].

References

Navigating the Nitrogen Maze: An In-depth Technical Guide to 1H and 13C NMR Spectral Data of N-Aminotriazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aminotriazoles, heterocyclic compounds featuring a five-membered triazole ring with an attached amino group on one of the ring nitrogen atoms, are a cornerstone in medicinal chemistry and materials science. Their diverse biological activities, including antifungal, antimicrobial, and anticancer properties, have made them a focal point in drug discovery. The precise structural characterization of these molecules is paramount, as the isomeric position of the N-amino group significantly influences their chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of these isomers in solution. This in-depth guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of N-aminotriazoles, offering field-proven insights for researchers and drug development professionals. We will delve into the characteristic spectral features, the causality behind experimental choices, and the application of advanced NMR techniques for unequivocal isomer identification.

The Structural Challenge: Isomerism in N-Aminotriazoles

The core challenge in the characterization of N-aminotriazoles lies in the potential for multiple isomeric forms depending on the point of attachment of the amino group to the triazole ring. For the 1,2,4-triazole scaffold, three possible N-amino isomers exist: 1-amino-, 2-amino-, and 4-amino-1,2,4-triazole. The 1,2,3-triazole scaffold can exist as 1-amino- and 2-amino-1,2,3-triazole. Distinguishing between these isomers is often not trivial and requires a detailed analysis of their NMR spectra.

Part 1: ¹H NMR Spectral Data of N-Aminotriazoles

The proton NMR spectrum provides initial, yet crucial, information for the identification of N-aminotriazole isomers. The chemical shifts of the triazole ring protons and the amino group protons are highly sensitive to the electronic environment, which is dictated by the position of the N-amino group.

Chemical Shifts of Triazole Ring Protons

The protons directly attached to the carbon atoms of the triazole ring (C-H protons) typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. Their precise chemical shifts are influenced by the anisotropic effect of the aromatic ring and the electronic effects of the substituents.

-

1,2,4-Triazoles: In unsubstituted 4-amino-4H-1,2,4-triazole, the two equivalent C-H protons (H3 and H5) appear as a singlet. For substituted 1,2,4-triazoles, the chemical shifts of the H3 and H5 protons provide clues to the substitution pattern.

-

1,2,3-Triazoles: The 1H-1,2,3-triazole ring protons (H4 and H5) also show distinct chemical shifts depending on the substitution pattern. For instance, in 1,4-disubstituted-1H-1,2,3-triazoles, the H5 proton signal is a valuable diagnostic peak.[1]

Chemical Shifts of Amino Group Protons

The protons of the N-amino group (NH₂) typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water in the solvent. The chemical shift of the NH₂ protons can vary significantly depending on the solvent, concentration, and temperature. In DMSO-d₆, a common solvent for NMR analysis of these compounds, the NH₂ protons often resonate in the range of δ 5.0 to 8.0 ppm. In some cases, these protons can be exchanged with deuterium upon addition of D₂O, leading to the disappearance of their signal, which can be a useful confirmation of their assignment.

Factors Influencing ¹H Chemical Shifts

Several factors can influence the proton chemical shifts in N-aminotriazoles:

-

Inductive and Resonance Effects: The N-amino group is an electron-donating group, which can influence the electron density within the triazole ring through resonance and inductive effects, thereby affecting the shielding of the ring protons.[2][3]

-

Solvent Effects: The choice of solvent can significantly impact the chemical shifts, particularly for the NH₂ protons, due to hydrogen bonding interactions.[4][5] Polar aprotic solvents like DMSO-d₆ are often preferred as they can solvate the molecule well without engaging in rapid proton exchange with the analyte's amino protons, resulting in sharper signals compared to protic solvents.

-

Protonation: The protonation of the triazole ring or the exocyclic amino group can lead to significant downfield shifts of the adjacent protons due to the increase in positive charge density. The site of protonation can often be determined by monitoring these changes in chemical shifts.[5]

Part 2: ¹³C NMR Spectral Data of N-Aminotriazoles

The ¹³C NMR spectrum is a powerful complement to the ¹H NMR spectrum, providing direct information about the carbon skeleton of the molecule. The chemical shifts of the triazole ring carbons are particularly diagnostic for distinguishing between different N-amino isomers.

Chemical Shifts of Triazole Ring Carbons

The carbon atoms of the triazole ring typically resonate in the aromatic region of the ¹³C NMR spectrum, generally between δ 140 and 165 ppm. The precise chemical shifts are highly dependent on the isomer.

A study on monoalkylated 3-methylthio-5-amino-1,2,4-triazoles demonstrated that ¹³C NMR spectra, including proton-coupled measurements, unambiguously proved the structures of all derivatives studied.[6]

Table 1: Representative ¹³C NMR Chemical Shift Ranges for N-Aminotriazole Ring Carbons

| Isomer Type | C3 (ppm) | C5 (ppm) | Reference(s) |

| 5-Amino-1,2,4-triazole derivatives | ~157 | ~160 | [7] |

Note: These are approximate ranges and can vary based on substituents and solvent.

Factors Influencing ¹³C Chemical Shifts

Similar to ¹H NMR, the ¹³C chemical shifts are influenced by:

-

Electronic Effects: The electron-donating nature of the N-amino group affects the electron density at the ring carbons, leading to changes in their chemical shifts.

-

Substitution Effects: The type and position of other substituents on the triazole ring will cause predictable upfield or downfield shifts of the carbon signals.[2]

-

Tautomerism: In some cases, N-aminotriazoles can exist in tautomeric forms, which can lead to averaged signals or the presence of multiple sets of signals in the ¹³C NMR spectrum. The equilibrium between tautomers can be influenced by the solvent.[5][8]

Part 3: Experimental Protocols and Methodologies

The reliability of NMR data is intrinsically linked to the rigor of the experimental methodology. As a senior application scientist, the emphasis is not just on the steps but on the rationale behind them to ensure a self-validating system.

Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical. DMSO-d₆ is highly recommended for N-aminotriazoles for several reasons:

-

High Solubilizing Power: It effectively dissolves a wide range of polar organic compounds.

-

Reduced Proton Exchange: As an aprotic solvent, it minimizes the rate of exchange of the NH₂ protons, resulting in sharper signals that are easier to integrate and observe.

-

High Boiling Point: This allows for variable temperature NMR studies to investigate dynamic processes like tautomerism or restricted rotation.

-

Reference Signals: The residual solvent signals for DMSO-d₆ (δн ≈ 2.50 ppm, δc ≈ 39.52 ppm) are well-defined and can be used for internal referencing.[9]

-

-

Concentration: Samples are typically prepared at a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent. This concentration is usually sufficient to obtain good signal-to-noise in a reasonable acquisition time on modern NMR spectrometers.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount is added to the sample to provide a reference point for the chemical shift scale.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion.[9]

-

1D ¹H NMR:

-

A standard pulse program is used.

-

The spectral width should be set to cover the expected range of proton signals (typically 0-15 ppm).

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

1D ¹³C NMR:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The spectral width should encompass the full range of expected carbon signals (typically 0-200 ppm).

-

Longer acquisition times are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Part 4: Advanced NMR Techniques for Unambiguous Isomer Assignment

While 1D NMR provides essential information, complex cases and the need for definitive structural proof often necessitate the use of two-dimensional (2D) NMR techniques.

Homonuclear Correlation Spectroscopy (COSY)

COSY is a 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is useful for identifying spin systems within the molecule, such as protons on adjacent carbons in a substituent chain.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N.[10] This is an invaluable tool for:

-

Assigning Carbon Signals: Each C-H bond will produce a cross-peak, allowing for the unambiguous assignment of the ¹³C signals corresponding to protonated carbons.

-

Confirming Connectivity: It provides direct evidence of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC is arguably one of the most powerful 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[11] For N-aminotriazoles, HMBC is critical for:

-

Distinguishing Isomers: By observing long-range correlations between the triazole ring protons and carbons, and between the protons of substituents and the ring carbons, the exact substitution pattern can be pieced together like a puzzle. For example, a correlation between the NH₂ protons and a specific ring carbon can definitively place the amino group.

-

Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC is the primary method for assigning these carbons by observing their correlations to nearby protons.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of molecules. For N-aminotriazoles, NOESY can help to:

-

Confirm Isomer Structure: By observing through-space interactions between the NH₂ protons and specific ring protons or substituent protons, the spatial arrangement of the groups can be confirmed.

Figure 1: A typical experimental workflow for the structural elucidation of N-aminotriazoles using a combination of 1D and 2D NMR techniques.

The Power of ¹⁵N NMR Spectroscopy

Given the nitrogen-rich nature of N-aminotriazoles, ¹⁵N NMR spectroscopy offers a direct window into the electronic environment of the nitrogen atoms. While the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope present sensitivity challenges, modern NMR instruments and techniques like HMBC can provide valuable ¹H-¹⁵N correlation data.[12] The chemical shifts of the triazole ring nitrogens and the exocyclic amino nitrogen are distinct for each isomer, providing an additional layer of confirmation for structural assignments.[13][14]

-

Chemical Shift Ranges: The chemical shifts of nitrogen atoms in azoles can span a wide range, making it possible to distinguish between different nitrogen environments (e.g., pyrrole-type vs. pyridine-type nitrogens).[15]

-

¹H-¹⁵N HMBC: This 2D experiment can reveal long-range couplings between protons and nitrogen atoms, which is extremely useful for assigning the nitrogen signals and confirming the overall structure.[7][12]

Figure 2: A logical diagram illustrating how 2D NMR correlations, particularly from HMBC and NOESY experiments, are used to differentiate between N-aminotriazole isomers.

Conclusion

The structural characterization of N-aminotriazoles is a critical step in their development as therapeutic agents and advanced materials. ¹H and ¹³C NMR spectroscopy, when applied systematically and thoughtfully, provides the necessary tools for unambiguous isomer identification. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging the power of advanced 2D NMR techniques like HSQC, HMBC, and NOESY, researchers can confidently navigate the complexities of N-aminotriazole isomerism. This guide has outlined the key spectral features, provided a rationale for experimental choices, and demonstrated the logical workflow for structural elucidation. As the field of drug discovery continues to explore the rich chemical space of nitrogen heterocycles, a thorough understanding of these NMR methodologies will remain an indispensable asset for scientists and researchers.

References

- 1. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dspace.ncl.res.in [dspace.ncl.res.in]

- 15. wissen.science-and-fun.de [wissen.science-and-fun.de]

Tautomeric Landscapes of 1,2,3-Triazoles and Their N-Amino Derivatives: A Technical Guide for Drug Discovery

Foreword: The Chameleon-Like Nature of 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole scaffold has firmly established itself as a cornerstone in modern drug discovery.[1] Its prevalence in a wide array of biologically active compounds stems from its unique combination of properties: metabolic stability, capacity for hydrogen bonding, and its role as a reliable linker moiety.[2][3] However, to truly harness the potential of this versatile heterocycle, particularly in the design of novel therapeutics, a deep understanding of its tautomeric behavior is paramount. This guide provides an in-depth exploration of the tautomerism in 1,2,3-triazoles and their N-amino derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances, the analytical techniques to probe these dynamic equilibria, and the profound implications of tautomerism on biological activity.

The Fundamental Principles of Tautomerism in 1,2,3-Triazoles

Prototropic tautomerism in azoles is a dynamic equilibrium involving the migration of a proton between two or more interconvertible isomers.[4] In the case of the parent 1,2,3-triazole, two primary annular tautomers exist: the 1H- and 2H-forms. The position of the mobile proton on the triazole ring significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, which in turn dictate its interactions with biological targets.

It is a well-established observation that the 2H-tautomer of 1,2,3-triazole is the major form in aqueous solution.[5] This preference is attributed to a combination of factors, including lone-pair repulsion and solvent effects.

The Tautomeric Puzzle of 1,2,3-Triazole

The unsubstituted 1,2,3-triazole ring can exist in two tautomeric forms: the 1H-1,2,3-triazole and the 2H-1,2,3-triazole. Computational studies have consistently shown that the 2H-tautomer is more stable than the 1H-tautomer in the gas phase. This stability difference is also observed in aqueous solutions, where the 2H form is favored.

dot graph Tautomers_123_Triazole { layout=neato; node [shape=plaintext]; "1H" [label=<

|

| 1H-1,2,3-Triazole |

>]; "2H" [label=<

|

| 2H-1,2,3-Triazole |

>];

"1H" -- "2H" [label="⇌", fontsize=20]; } Caption: Tautomeric equilibrium of 1,2,3-triazole.

Introducing the N-Amino Group: A New Layer of Complexity

The introduction of an amino group directly onto a nitrogen atom of the 1,2,3-triazole ring gives rise to N-amino-1,2,3-triazoles. This substitution introduces additional tautomeric possibilities and significantly influences the electronic properties of the heterocyclic core. The primary isomers are 1-amino-1,2,3-triazole and 2-amino-1,2,3-triazole.

Tautomers of 1-Amino-1,2,3-triazole

For 1-amino-1,2,3-triazole, in addition to the annular tautomerism, one must also consider the possibility of amino-imino tautomerism. However, for most N-amino azoles, the amino form is generally favored.

dot graph Tautomers_1_Amino_123_Triazole { layout=neato; node [shape=plaintext]; "1-amino-1H" [label=<

|

| 1-Amino-1H-1,2,3-triazole |

>]; "1-amino-2H" [label=<

|

| 1-Amino-2H-1,2,3-triazole |

>];

"1-amino-1H" -- "1-amino-2H" [label="⇌", fontsize=20]; }

Caption: Annular tautomerism in 1-amino-1,2,3-triazole.

Tautomers of 2-Amino-1,2,3-triazole

Similarly, 2-amino-1,2,3-triazole can exist in different tautomeric forms. The relative stability of these forms is influenced by both electronic and steric factors.

dot graph Tautomers_2_Amino_123_Triazole { layout=neato; node [shape=plaintext]; "2-amino-1H" [label=<

|

| 2-Amino-1H-1,2,3-triazole |

>]; "2-amino-imino" [label=<

|

| Imino tautomer |

>];

"2-amino-1H" -- "2-amino-imino" [label="⇌", fontsize=20]; }

Caption: Tautomeric equilibrium in 2-amino-1,2,3-triazole.

Synthesis of N-Amino-1,2,3-Triazoles: Experimental Protocols

The synthesis of N-amino-1,2,3-triazoles is a critical step in their study and application. Below are detailed protocols for the preparation of 1-amino- and 2-amino-1,2,3-triazoles.

Synthesis of 1-Amino-1,2,3-triazole

A common method for the synthesis of 1-amino-1,2,3-triazole involves the oxidative cyclization of glyoxal bishydrazone.[6][7]

Step-by-Step Protocol:

-

Preparation of Glyoxal Bishydrazone:

-

To a solution of glyoxal (1 equivalent) in water, add aqueous hydrazine (2.2 equivalents) dropwise at 0-5 °C.

-

Stir the mixture for 2-3 hours at room temperature.

-

Collect the precipitated glyoxal bishydrazone by filtration, wash with cold water, and dry under vacuum.

-

-

Oxidative Cyclization:

-

Suspend glyoxal bishydrazone (1 equivalent) in a suitable solvent such as acetonitrile.

-

Add activated manganese dioxide (2.8 equivalents) portion-wise to the suspension.[6]

-

Reflux the mixture for 2.5-3 hours, monitoring the reaction progress by TLC.

-

After completion, filter the hot reaction mixture to remove manganese dioxide.

-

Evaporate the solvent under reduced pressure to obtain crude 1-amino-1,2,3-triazole.

-

Purify the product by crystallization from acetonitrile to yield pure 1-amino-1,2,3-triazole.[6]

-

Synthesis of 2-Amino-1,2,3-triazole Derivatives

The synthesis of 2-amino-1,2,3-triazoles can be achieved from vicinal diazides through a reaction with triphenylphosphine followed by hydrolysis.[8]

Step-by-Step Protocol:

-

Formation of the Phosphorane:

-

React a suitable vicinal diazide (e.g., naphthoquinone diazide) with triphenylphosphine (1 equivalent) in an inert solvent like THF at room temperature.

-

The reaction typically proceeds to completion to form the corresponding phosphorane of the 2-amino-1,2,3-triazole derivative.[8]

-

-

Hydrolysis to the Free Amine:

-

Hydrolyze the phosphorane intermediate using aqueous acid (e.g., HCl) to yield the free 2-amino-1,2,3-triazole.[8]

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the product by column chromatography or crystallization.

-

Characterization of Tautomers: A Combined Spectroscopic and Computational Approach

A combination of experimental and computational methods is essential for the unambiguous characterization of tautomeric forms and the determination of their equilibrium ratios.

dot graph TD { A[Synthesis of 1,2,3-Triazole Derivative] --> B{Characterization}; B --> C[NMR Spectroscopy]; B --> D[Computational Chemistry]; C --> E[Determine Tautomeric Ratio in Solution]; D --> F[Calculate Relative Tautomer Stabilities]; E --> G{Biological Evaluation}; F --> G; } Caption: Workflow for Tautomer Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[9] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the N-amino-1,2,3-triazole in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in a 5 mm NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Observe the chemical shifts and integration of the triazole ring protons and the amino protons.

-

If the tautomeric interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed. The ratio of the integrals will provide the tautomeric ratio.

-

If the interconversion is fast, an averaged spectrum will be observed. In such cases, variable temperature NMR studies can be employed to slow down the exchange and resolve the individual tautomers.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the triazole ring carbons can provide further evidence for the predominant tautomeric form.

-

-

¹⁵N NMR Spectroscopy:

-

¹⁵N NMR is particularly informative for distinguishing between tautomers due to the large chemical shift dispersion of nitrogen.[10]

-

The ¹⁵N chemical shifts of the "pyrrole-type" and "pyridine-type" nitrogen atoms are distinct for each tautomer.

-

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution.

Computational Protocol:

-

Structure Optimization: Build the 3D structures of all possible tautomers of the N-amino-1,2,3-triazole.

-

Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Solvent Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Data Analysis: Compare the calculated free energies of the tautomers to determine their relative stabilities. The tautomer with the lowest free energy is the most stable.

Table 1: Calculated Relative Energies of 1,2,3-Triazole Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase |

| 1H-1,2,3-triazole | 3.5 - 4.5 |

| 2H-1,2,3-triazole | 0.0 |

Note: Data is for the parent 1,2,3-triazole and serves as a reference. The relative energies for N-amino derivatives will be influenced by the amino substituent.

The Impact of Tautomerism on Biological Activity in Drug Development

The tautomeric form of a drug molecule can have a profound impact on its biological activity. Different tautomers can exhibit distinct pharmacodynamic and pharmacokinetic properties due to differences in their:

-

Shape and Hydrogen Bonding Patterns: These factors determine how a molecule fits into a receptor's binding pocket and the strength of the interaction.

-

pKa and Lipophilicity: These properties influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The 1,2,3-triazole ring is often employed as a bioisostere for an amide bond in drug design.[2][11] The ability of the triazole to act as both a hydrogen bond donor and acceptor is crucial for its interaction with biological targets. The tautomeric equilibrium will dictate the availability of these hydrogen bonding sites.

For instance, in the development of inhibitors for specific enzymes, one tautomer may present the optimal arrangement of functional groups for binding to the active site, while another tautomer may be inactive or have a different target profile. Therefore, understanding and controlling the tautomeric preference of a 1,2,3-triazole-containing drug candidate is a critical aspect of rational drug design. The 5-amino-1,2,3-triazole-4-carboxamide scaffold has been identified as a promising starting point for the development of drugs against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[12] The optimization of this series involved considerations of the tautomeric forms to improve potency and drug-like properties.

Conclusion: A Call for Tautomer-Aware Drug Design

The tautomerism of 1,2,3-triazoles and their N-amino derivatives is a complex yet crucial aspect of their chemistry. For medicinal chemists and drug development professionals, a thorough understanding of the factors governing tautomeric equilibria is not merely an academic exercise but a practical necessity. By employing a synergistic approach of advanced spectroscopic techniques and computational modeling, it is possible to elucidate the tautomeric landscape of these important heterocycles. This knowledge will undoubtedly pave the way for the rational design of more effective and safer therapeutics that leverage the unique properties of the 1,2,3-triazole scaffold.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 1-amino-1, 2, 3-triazole - Beijing Institute of Technology [pure.bit.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-Amino-1,2,3-triazole Derivatives from Vicinal Diazides | Semantic Scholar [semanticscholar.org]

- 9. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 1,2,3-Triazole Scaffold

An In-Depth Technical Guide to the Physical and Chemical Properties of 1H-1,2,3-triazol-1-amine

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its remarkable stability to metabolic degradation, capacity for hydrogen bonding, and dipole character make it an invaluable pharmacophore.[3][4] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of "click chemistry," has rendered substituted 1,4-disubstituted 1,2,3-triazoles exceptionally accessible, fueling their integration into drug discovery programs.[5][6] These heterocycles are often employed as bioisosteres for amide bonds, enhancing the pharmacokinetic profiles of peptide-based therapeutics.[5]

This guide focuses on a specific, less-explored derivative: This compound . This molecule, featuring a primary amine directly attached to a ring nitrogen, represents a versatile synthetic intermediate. The exocyclic amine group serves as a reactive handle for diversification, allowing for the construction of novel molecular libraries for screening in drug development and other advanced applications. This document provides a comprehensive overview of its known properties, theoretical characteristics, potential synthetic strategies, and core reactivity, tailored for researchers and scientists in the pharmaceutical and chemical industries.

Section 1: Molecular Identity and Structure

This compound is an aromatic heterocyclic compound. The core structure consists of a five-membered ring with two carbon atoms and three contiguous nitrogen atoms, with a primary amine substituent on the N1 position.

Caption: Molecular structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 584-14-5 | [7][8] |

| Molecular Formula | C₂H₄N₄ | [7][8] |

| Molecular Weight | 84.08 g/mol | [8] |

| IUPAC Name | triazol-1-amine | [8] |

| Synonyms | 1-Amino-1,2,3-triazole,[7][8][9]Triazol-1-ylamine | [7] |

| PubChem CID | 3825723 |[7][8] |

Section 2: Physicochemical Properties

Experimental data for this compound is sparse. However, computational models provide valuable insights into its expected physicochemical profile. The parent 1H-1,2,3-triazole is known to be highly soluble in water and exists in equilibrium with its 2H-tautomer in solution.[4][10] It is reasonable to expect that the amine derivative will also exhibit good solubility in polar solvents due to the presence of the -NH₂ group, which can act as both a hydrogen bond donor and acceptor.

Table 2: Computed Physicochemical Data

| Property | Value | Interpretation | Source |

|---|---|---|---|

| XLogP3 | -0.6 | Indicates high hydrophilicity; preferentially partitions into water over octanol. | [8] |

| Topological Polar Surface Area (TPSA) | 56.7 Ų | Suggests good potential for membrane permeability. | [8] |

| Hydrogen Bond Donor Count | 1 | The -NH₂ group can donate one hydrogen bond. | [8] |

| Hydrogen Bond Acceptor Count | 3 | The ring nitrogens and the amine nitrogen can accept hydrogen bonds. | [8] |

| Rotatable Bond Count | 1 | Minimal conformational flexibility due to the N-N bond. | [8] |

| Exact Mass | 84.043596145 Da | Useful for high-resolution mass spectrometry identification. |[8] |

Section 3: Synthesis and Structural Elucidation

Causality of Experimental Choice: The 1H-proton of 1,2,3-triazole is acidic and can be removed by a suitable base to form the triazolide anion. This anion is nucleophilic and can react with an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid or a chloramine derivative, to form the N-N bond. This strategy is a standard and reliable method for creating N-amino heterocycles.

Representative Experimental Protocol (Hypothetical):

-

Deprotonation: Dissolve 1H-1,2,3-triazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Anion Formation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating the formation of the sodium triazolide salt.

-

Amination: Prepare a separate solution of hydroxylamine-O-sulfonic acid (1.2 eq) in the same solvent. Cool the triazolide solution back to 0 °C and add the aminating agent solution dropwise over 30 minutes.

-

Reaction & Quench: Allow the reaction to stir at room temperature overnight. Monitor progress by thin-layer chromatography (TLC). Upon completion, cautiously quench the reaction by the slow addition of water.

-

Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Structural Elucidation:

-

¹H NMR: The spectrum should reveal two distinct signals for the aromatic protons on the triazole ring (C4-H and C5-H) and a characteristically broad singlet for the two protons of the -NH₂ group, which may exchange with D₂O.

-

¹³C NMR: Two signals corresponding to the two unique carbon atoms in the heterocyclic ring are expected.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass of 84.0436.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-H and N=N stretching from the aromatic ring.

Section 4: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the dual reactivity of its stable aromatic core and its versatile primary amine group.

-

Stability of the Triazole Core: The 1,2,3-triazole ring is highly aromatic and generally resistant to common oxidative, reductive, and hydrolytic conditions, making it a robust scaffold for further chemical modifications.[3]

-

Reactivity of the Exocyclic Amine: The -NH₂ group is the primary site of reactivity and serves as a gateway to a wide array of derivatives.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the primary amine into a diazonium salt. This intermediate is highly valuable, as the diazonium group is an excellent leaving group and can be displaced by various nucleophiles (e.g., halides, cyanide, hydroxyl) to install new functional groups on the N1 position.

-

Acylation and Sulfonylation: The amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a fundamental transformation for building larger molecules and exploring structure-activity relationships (SAR) in drug discovery.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction can be used to synthesize secondary and tertiary N-alkylated derivatives.

-

Caption: Key reaction pathways of this compound.

Applications in Drug Development: The ability to easily modify the N1 position makes this compound an attractive starting point for generating libraries of novel compounds.[11] By attaching various pharmacologically relevant fragments to the N1-amine, researchers can rapidly explore chemical space to identify new leads with potential therapeutic activity against a range of biological targets, including enzymes and receptors.[6]

Section 5: Safety and Handling

Safe handling of this compound and its derivatives is paramount. The available safety data indicates it should be treated as a hazardous chemical.

Table 3: GHS Hazard Information

| Identifier | Classification | Pictogram | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [7] |

| Skin Irritation | H315: Causes skin irritation* | GHS07 (Exclamation Mark) | [12] |

| Eye Irritation | H319: Causes serious eye irritation* | GHS07 (Exclamation Mark) | [12] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled* | GHS07 (Exclamation Mark) | [12] |

*Note: Data for irritation and inhalation toxicity is from the hydrochloride salt and should be considered relevant for the parent amine.

Handling Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13]

Conclusion

This compound is a valuable heterocyclic building block with significant untapped potential. While its physical properties are primarily understood through computational data, its chemical reactivity is predictable and highly useful. The combination of a stable, drug-like aromatic core and a synthetically versatile primary amine handle makes it an ideal starting material for the creation of diverse molecular libraries. For researchers in drug discovery and materials science, this compound offers a robust platform for developing novel molecules with tailored functions and properties. Adherence to strict safety protocols is essential when handling this reactive and potentially hazardous compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. acs.org [acs.org]

- 5. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound | C2H4N4 | CID 3825723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. achmem.com [achmem.com]

- 13. echemi.com [echemi.com]

- 14. spectrumchemical.com [spectrumchemical.com]

The Enduring Legacy of the 1,2,3-Triazole: A Journey from Serendipitous Discovery to a Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Hero of Heterocyclic Chemistry

In the vast landscape of organic chemistry, the 1,2,3-triazole ring, a five-membered heterocycle with three contiguous nitrogen atoms, has emerged as a scaffold of profound significance.[1][2] Though absent in nature, its unique combination of properties—remarkable stability, a strong dipole moment, and the capacity for hydrogen bonding—has made it an invaluable building block in medicinal chemistry, materials science, and bioconjugation.[2][3][4] This guide delves into the rich history of the 1,2,3-triazole, tracing its path from an early synthetic curiosity to a central player in the revolutionary field of click chemistry. We will explore the key synthetic milestones, from classical methods to the game-changing development of catalyzed and strain-promoted cycloadditions, providing both mechanistic insights and practical, field-proven protocols.

The Dawn of Triazole Chemistry: Early Discoveries

The story of the 1,2,3-triazole begins in the late 19th century. While the exact first synthesis is a matter of historical debate, the work of Pechmann in 1888 is often cited as a foundational moment. These early methods, while groundbreaking for their time, were often limited in scope and required harsh reaction conditions.

A significant early approach to the synthesis of 1,2,3-triazoles is the Pechmann condensation . This reaction typically involves the condensation of a diazomethane derivative with a compound containing an active methylene group. While historically important, this method is less commonly used today due to the hazardous nature of diazomethane and its limited substrate scope.

A Paradigm Shift: The Huisgen 1,3-Dipolar Cycloaddition

The true potential of 1,2,3-triazole synthesis was unlocked in the mid-20th century through the pioneering work of Rolf Huisgen.[5][6] His systematic investigation of 1,3-dipolar cycloadditions established a powerful and general method for the construction of five-membered heterocycles.[6][7] The Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne provided a direct and atom-economical route to 1,2,3-triazoles.[1][8]

The reaction proceeds via a concerted, pericyclic mechanism involving the [4π+2π] cycloaddition of the 1,3-dipole (the azide) and the dipolarophile (the alkyne).[7] However, the thermal Huisgen cycloaddition suffered from significant drawbacks that limited its widespread application. The reaction often required high temperatures and, with unsymmetrical alkynes, typically yielded a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating tedious purification.[8][9][10]

Caption: The thermal Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne, leading to a mixture of regioisomeric 1,2,3-triazoles.

The "Click" Revolution: Catalysis and Bioorthogonality

The limitations of the thermal Huisgen cycloaddition set the stage for a revolutionary breakthrough at the dawn of the 21st century. The concept of "click chemistry," introduced by K. Barry Sharpless, sought to identify reactions that are modular, high-yielding, stereospecific, and proceed under benign conditions.[10][11][12] The azide-alkyne cycloaddition was a prime candidate, and the discovery of copper(I) catalysis by Morten Meldal and, independently, by Valery Fokin and K. Barry Sharpless, transformed it into the quintessential click reaction.[8][12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) addressed the major shortcomings of the thermal reaction. The use of a copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed at room temperature, and, most importantly, provides exquisite regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[3][8][13] This is due to a change in the reaction mechanism from a concerted to a stepwise process involving copper acetylide intermediates.[12][14] The CuAAC reaction is remarkably robust, tolerating a wide variety of functional groups and being insensitive to aqueous conditions, making it ideal for applications in biological systems.[10][11]

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is a powerful tool, the cytotoxicity of copper has limited its application in living organisms. This challenge spurred the development of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a truly bioorthogonal reaction.[15][16][] Pioneered by Carolyn Bertozzi, SPAAC utilizes the inherent ring strain of cyclooctynes to accelerate the cycloaddition with azides without the need for a metal catalyst.[18][19] The release of this strain provides the driving force for the reaction to proceed rapidly at physiological temperatures.[15][16] This has opened the door to in vivo labeling and imaging of biomolecules in their native environment.[19]

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is driven by the release of ring strain in the cyclooctyne.

Comparison of Key Synthetic Methods

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | None | Copper(I) | None |

| Temperature | High (often >100 °C) | Room Temperature | Room Temperature |

| Regioselectivity | Poor (mixture of 1,4 and 1,5-isomers) | Excellent (exclusively 1,4-isomer) | Good (can vary with cyclooctyne structure) |

| Reaction Rate | Slow | Very Fast | Fast |

| Biocompatibility | Poor | Limited by copper toxicity | Excellent (bioorthogonal) |

| Typical Use Case | Small molecule synthesis (less common now) | Bioconjugation, materials science, drug discovery | In vivo imaging, live-cell labeling |

Experimental Protocols

Protocol 1: A Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

-

Benzyl azide (1.0 mmol, 1.0 eq)

-

Phenylacetylene (1.1 mmol, 1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)

-

Sodium ascorbate (0.1 mmol, 0.1 eq)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in H₂O (1 mL).

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in H₂O (1 mL).

-

To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Self-Validation:

-

The formation of a single regioisomer should be confirmed by ¹H and ¹³C NMR spectroscopy.

-

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The expected mass of the product should be confirmed by high-resolution mass spectrometry (HRMS).

Protocol 2: A Representative Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol outlines the labeling of an azide-modified protein with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.

Materials:

-

Azide-modified protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110) stock solution in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

-

Prepare a solution of the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

-

Add a 5-10 fold molar excess of the DBCO-dye stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration (12-24 hours) if the protein is sensitive to room temperature incubation.

-

Remove the excess, unreacted DBCO-dye by passing the reaction mixture through a pre-equilibrated SEC column with PBS.

-

Collect the fractions containing the labeled protein. The successful conjugation can be visually confirmed by the color of the protein solution.

-

Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay) and the degree of labeling by UV-Vis spectroscopy, measuring the absorbance of the protein and the dye.

Self-Validation:

-

Successful conjugation can be confirmed by SDS-PAGE analysis, where the labeled protein will show a higher molecular weight and will be fluorescent under UV light.

-

The functionality of the labeled protein (e.g., antibody binding affinity) should be assessed to ensure that the labeling process has not compromised its biological activity.

Conclusion: A Versatile Scaffold for Future Innovation

The journey of the 1,2,3-triazole from its initial synthesis to its current status as a cornerstone of modern chemistry is a testament to the power of synthetic innovation. The development of the Huisgen 1,3-dipolar cycloaddition and its subsequent refinement into the highly efficient and selective CuAAC and SPAAC reactions have provided chemists with an unparalleled tool for molecular construction.[9][15][20] The applications of 1,2,3-triazoles continue to expand, with new discoveries in drug development, materials science, and chemical biology being reported at a rapid pace.[21][22][23][24] As researchers continue to explore the unique properties of this remarkable heterocycle, the 1,2,3-triazole is poised to remain at the forefront of chemical innovation for years to come.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of ‘click’ 1,2,3-triazolium salts as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Computational Analysis of the Electronic Structure of 1H-1,2,3-Triazol-1-amine: A Methodological Whitepaper

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, step-by-step computational protocol for the detailed investigation of the electronic structure of 1H-1,2,3-triazol-1-amine. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its role in forming stable, biologically active compounds.[1][2] Understanding the precise electronic characteristics of novel derivatives, such as the N-amino substituted this compound, is paramount for predicting its reactivity, stability, and potential intermolecular interactions, which are critical for rational drug design. This document outlines a robust workflow leveraging Density Functional Theory (DFT) to determine optimized molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO), map the molecular electrostatic potential (MEP), and perform Natural Bond Orbital (NBO) analysis. By explaining the causality behind each methodological choice, this guide serves as a self-validating framework for researchers seeking to apply computational chemistry to elucidate the properties of heterocyclic compounds.

Introduction and Scientific Rationale

The 1,2,3-triazole ring system is a prevalent structural motif in a wide range of pharmacologically active molecules, including antimicrobial, anticancer, and antiviral agents.[1][3] Its prominence is partly due to its chemical stability and its ability to act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.[2][3] The introduction of an exocyclic amine group at the N1 position, creating this compound, is expected to significantly modulate the electronic properties of the parent triazole ring, influencing its polarity, reactivity, and binding capabilities.

Computational quantum chemical methods have become indispensable for predicting molecular properties, offering profound insights that complement and guide experimental work.[3][4] Among these, Density Functional Theory (DFT) provides an exceptional balance of computational accuracy and efficiency for studying the electronic structure of many-body systems like the title compound.[5][6] This guide establishes a rigorous DFT-based protocol to dissect the electronic architecture of this compound, providing a foundational understanding for its potential applications.

The Computational Workflow: A Self-Validating Protocol

The trustworthiness of any computational study rests on a logical, verifiable, and well-justified workflow. The protocol detailed below is designed as a self-validating system, where each step confirms the integrity of the previous one, ensuring the final results are physically and chemically meaningful.

Caption: A validated computational workflow for electronic structure analysis.

Foundational Theory: Density Functional Theory (DFT)

DFT is selected as the core method for this investigation. It calculates the electronic energy of a molecule based on its electron density, offering a computationally tractable yet highly accurate alternative to traditional wavefunction-based methods.[4] The choice of functional and basis set is critical for accuracy.

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry, renowned for its excellent performance in describing the geometries and electronic properties of a wide range of organic molecules, including heterocyclic systems.[6][7]

-

Basis Set - 6-311++G(d,p): This is a Pople-style, triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, crucial for describing systems with lone pairs and for accurately modeling hydrogen bonding. The (d,p) specifies the inclusion of polarization functions, which allow for anisotropy in the electron distribution and are essential for a correct description of bonding.[3]

| Parameter | Selection | Rationale |

| Method | Density Functional Theory (DFT) | Provides a robust balance of accuracy and computational cost for molecular systems.[4] |

| Functional | B3LYP | A widely validated hybrid functional for organic and heterocyclic compounds.[6][7] |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse and polarization functions for accurate bonding description.[3] |

| Software | Gaussian, ORCA, etc. | Standard quantum chemistry software packages. |

Detailed Experimental Protocols

Protocol 3.1: Ground State Geometry Optimization

-

Structure Input: Construct the 3D molecular structure of this compound using a molecular builder (e.g., GaussView). Ensure correct atom types and initial bond connectivity.

-

Calculation Setup: Define the calculation in the chosen software package using the DFT method, B3LYP functional, and 6-311++G(d,p) basis set.

-

Execution: Initiate the geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is located.

-

Verification: Upon completion, analyze the convergence criteria to ensure the optimization was successful. The final output will be the optimized 3D coordinates of the molecule.

Protocol 3.2: Vibrational Frequency Analysis

Causality: A true energy minimum must have all positive (real) vibrational frequencies. The presence of a negative (imaginary) frequency indicates a saddle point (a transition state), not a stable structure. This step is a non-negotiable validation of the optimized geometry.[5]

-

Calculation Setup: Using the optimized geometry from Protocol 3.1, set up a frequency calculation at the identical level of theory (B3LYP/6-311++G(d,p)).

-

Execution: Run the frequency calculation.

-

Analysis: Examine the output file for the list of vibrational frequencies. Confirm that all calculated frequencies are positive. The output also provides thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy) and a theoretical infrared (IR) spectrum, which can be compared with experimental data for further validation.[8][9]

Protocol 3.3: Electronic Property Analysis

With a validated ground-state structure, the core electronic properties can be reliably calculated.

-

Frontier Molecular Orbitals (HOMO-LUMO):

-

Objective: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[3] The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity.[2][5]

-

Procedure: These orbitals and their energies are standard outputs of the DFT calculation. Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution across the molecule.

-

-

Molecular Electrostatic Potential (MEP):

-

Objective: The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions prone to electrophilic or nucleophilic attack.[3][10] Red-colored regions indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).

-

Procedure: Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Objective: NBO analysis provides a detailed picture of charge distribution by calculating atomic charges and analyzing charge delocalization and hyperconjugative interactions between orbitals.[10] This offers a more nuanced view than simple population analyses.

-

Procedure: Request an NBO analysis within the DFT calculation setup. The output will include a table of natural atomic charges and information on donor-acceptor interactions between filled and empty orbitals.

-

Anticipated Results and Interpretation

The following section describes the expected outcomes from the proposed computational study, providing a framework for data interpretation.

Optimized Geometry

The geometry optimization is expected to yield a near-planar triazole ring. Key parameters to analyze include the N-N bond lengths within the ring and the C-N and N-N bonds connecting the exocyclic amine group. These values, when compared to experimental data for the parent 1H-1,2,3-triazole, provide a measure of the computational method's accuracy.[11]

Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical Data)